molecular formula C18H19N5O B5633960 2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide

2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No. B5633960
M. Wt: 321.4 g/mol
InChI Key: SOGWDIWRIVQEKP-UHFFFAOYSA-N
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Description

The compound of interest, 2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide, belongs to a broader class of chemical compounds that often demonstrate significant biological and chemical properties. This analysis delves into the synthetic methods, structural characteristics, chemical behaviors, and both physical and chemical properties of the compound.

Synthesis Analysis

The synthesis of compounds within the family of 1,2,4-triazoles, including variants similar to the compound , often involves multistep chemical reactions incorporating various starting materials and conditions to achieve the desired structure. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety showcases the complexity and variability in synthetic approaches for related compounds (Abdel‐Aziz et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated through crystallography and spectroscopic methods, revealing details about molecular conformations, intermolecular interactions, and more. For example, the crystal structures of related benzamide derivatives highlight the importance of hydrogen bonding and π-π interactions in determining the solid-state arrangement of these molecules (Kranjc et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-triazoles and related structures can vary widely, depending on the functional groups present and reaction conditions. Reactions can range from ring transformations to the formation of new heterocyclic systems, demonstrating the reactivity and versatility of these compounds (Ametamey & Heimgartner, 1990).

Mechanism of Action

The mechanism of action would depend on the specific biological target of “2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide”. Benzimidazole derivatives have been found to interact with a variety of therapeutic targets, exhibiting diverse biological activities .

Future Directions

The future directions for research on “2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide” could include further studies on its synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

2-[1-benzyl-5-(dimethylamino)-1,2,4-triazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-22(2)18-20-17(15-11-7-6-10-14(15)16(19)24)21-23(18)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGWDIWRIVQEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NN1CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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